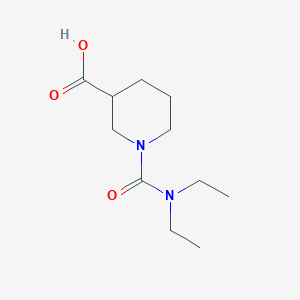

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid

Vue d'ensemble

Description

“1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O3 . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” is 228.29 g/mol . The specific molecular structure is not provided in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” are not detailed in the search results, piperidine derivatives are known to undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Applications De Recherche Scientifique

Role in Biocatalyst Inhibition and Metabolic Engineering

Carboxylic acids, including 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid, are key in biorenewable chemicals and act as precursors for a variety of industrial chemicals. Their production through engineered microbes like Escherichia coli and Saccharomyces cerevisiae is significant. However, at certain concentrations, they become inhibitory to these microbes, impacting yield and titer negatively. Understanding the metabolic impacts of these carboxylic acids is crucial for developing robust microbial strains for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Inhibition of Acetylcholinesterase

The decarbamoylation process of acetylcholinesterase (AChE) is significantly influenced by the size of alkyl substituents on carbamoyl groups. Studies show that increasing the size of these substituents, as in the case of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives, results in a decreased decarbamoylation rate. This effect has implications for the development of AChE inhibitors, with potential applications in treating diseases where AChE activity is a concern (Rosenberry & Cheung, 2019).

Synthesis and Biological Activity

The carboxylic acid functionality of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid and its derivatives is essential in the synthesis of biologically active compounds. These derivatives exhibit a broad range of activities, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties. The flexibility offered by the carboxylic acid functionality in chemical synthesis underscores the compound's value in medicinal research and drug development (Turek, Szczęsna, Koprowski, & Bałczewski, 2017).

Potential in Central Nervous System Drug Development

The structure and functional chemical groups of 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid derivatives might serve as lead molecules for synthesizing compounds with CNS activity. Exploring heterocycles and other functional groups derived from this compound could yield new treatments for CNS disorders, capitalizing on its potential for influencing neurological pathways (Saganuwan, 2017).

Advanced Material Synthesis

Medium-chain dicarboxylic acids (MDCAs) derived from 1-(Diethylcarbamoyl)piperidine-3-carboxylic acid are crucial in producing nylon materials, highlighting the compound's role in industrial applications beyond pharmacology. The biotechnological production of MDCAs from such precursors is increasingly preferred for its environmental benefits, demonstrating the compound's versatility in contributing to sustainable material science (Li et al., 2020).

Safety And Hazards

The safety data sheet for “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid” indicates several precautionary measures. These include keeping the container tightly closed, avoiding contact with air and water due to possible violent reactions and flash fires, and not breathing dust/fume/gas/mist/vapours/spray .

Orientations Futures

Piperidine derivatives, including “1-(Diethylcarbamoyl)piperidine-3-carboxylic acid”, are important in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important area of ongoing research .

Propriétés

IUPAC Name |

1-(diethylcarbamoyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-12(4-2)11(16)13-7-5-6-9(8-13)10(14)15/h9H,3-8H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATKVIKPFNFHRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Diethylcarbamoyl)piperidine-3-carboxylic acid | |

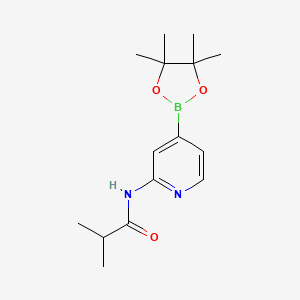

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

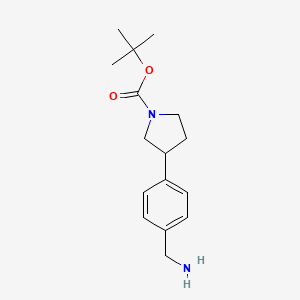

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(Tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid](/img/structure/B1452567.png)

![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B1452580.png)

![8-Tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B1452585.png)